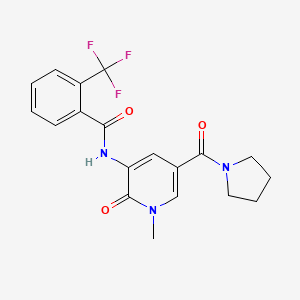

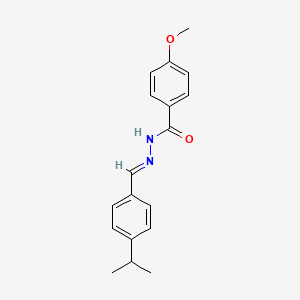

(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide is a member of the hydrazide chemical family, which is characterized by the presence of a hydrazide functional group. This group is known for its role in the formation of Schiff bases, which are products of a condensation reaction between a primary amine and an aldehyde or ketone. Although the specific compound is not directly studied in the provided papers, similar compounds with structural analogies have been synthesized and analyzed, providing insights into the potential characteristics of (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide.

Synthesis Analysis

The synthesis of related hydrazide compounds typically involves a condensation reaction between an aldehyde or ketone and a hydrazide. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of the corresponding carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions . This suggests that the synthesis of (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide could potentially be carried out using a similar method with 4-isopropylbenzaldehyde as the aldehyde component.

Molecular Structure Analysis

The molecular structure of hydrazide compounds is often characterized by X-ray diffraction techniques. For example, the crystal structure of (E)-N'-(4-fluorobenzylidene)-3-methoxybenzohydrazide was determined to be almost planar with intermolecular N-H---O hydrogen bonding . Similarly, the dihedral angle between aromatic rings in the structure of 2-(1,3-Dioxoisoindolin-2-yl)acetic acid–N'-[(E)-4-methoxybenzylidene]pyridine-4-carbohydrazide was found to be very small, indicating a nearly planar arrangement . These findings suggest that the molecular structure of (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide may also exhibit planarity and hydrogen bonding interactions.

Chemical Reactions Analysis

Hydrazide compounds are reactive towards various chemical agents and can participate in different chemical reactions. The presence of the hydrazide group allows for the formation of Schiff bases, which are versatile intermediates in organic synthesis. The studies on similar compounds have not detailed extensive chemical reactions beyond the initial synthesis, but it can be inferred that (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide would be amenable to further functionalization through reactions at the hydrazide moiety or the aromatic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding can affect the melting point and solubility of the compound. The vibrational properties of N'-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide were studied using DFT calculations, which showed a good correlation with experimental data . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide.

Wissenschaftliche Forschungsanwendungen

Spectral Characterization and Crystal Structure

(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide and related compounds have been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. The crystal structures of these compounds are often analyzed to understand their molecular geometry and intermolecular interactions. For instance, a study on a related compound, (E)-N’-(4-fluorobenzylidene)-3-methoxybenzohydrazides, determined its crystal structure using X-ray diffraction and characterized it through elemental analysis, mass, FT-IR, and NMR spectroscopic techniques (Dr. H. Anandalakshmi, Dr. S. Senthilkumar, Ananthi, 2020).

Synthesis and Structural Analysis

The synthesis process of (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide involves specific reactions and conditions. Detailed synthesis and structural analysis, including molecular docking and spectroscopic studies, are essential aspects of its research applications. For example, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) was synthesized and characterized by spectroscopic methods, with its structure confirmed by single-crystal X-ray diffraction (Karrouchi et al., 2021).

Potential in Pharmaceutical Research

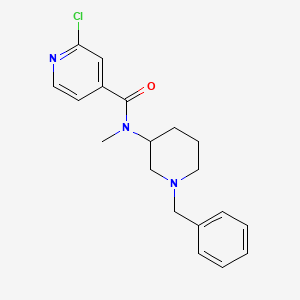

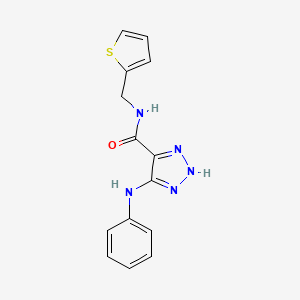

These compounds are investigated for their potential in pharmaceutical research, particularly as inhibitors of specific enzymes or as agents in the treatment of various diseases. The inhibitory potential of triazoles derived from 4-methoxybenzoic acid, which includes similar structural elements, has been studied for their effect on cholinesterase enzymes (M. Arfan et al., 2018).

Antitumor and Antimicrobial Potential

Research has also explored the antitumor and antimicrobial potential of compounds structurally related to (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide. A study on Schiff base ligands derived from 4-methoxy benzohydrazide demonstrated selective cytotoxicity against carcinoma cells and effectiveness against various microbial strains (2021).

Xanthine Oxidase Inhibitory Activity

Another area of interest is the potential xanthine oxidase inhibitory activity of hydrazones similar to (E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide. Such studies contribute to the understanding of these compounds' roles in treating diseases like gout or hyperuricemia (Yong-jun Han, Xue-Yao Guo, L. Xue, 2022).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13(2)15-6-4-14(5-7-15)12-19-20-18(21)16-8-10-17(22-3)11-9-16/h4-13H,1-3H3,(H,20,21)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFJFSXCRVPYAL-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(4-isopropylbenzylidene)-4-methoxybenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)

![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2503362.png)

![methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2503372.png)

![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)